2-(2-Phenylquinazolin-4-yl)aniline is a compound belonging to the quinazoline family, which has gained attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's structure consists of a quinazoline moiety substituted with an aniline group, contributing to its chemical reactivity and biological profile.
2-(2-Phenylquinazolin-4-yl)aniline can be classified as:
The synthesis of 2-(2-Phenylquinazolin-4-yl)aniline typically involves several key steps:
The typical reaction conditions include:
The molecular structure of 2-(2-Phenylquinazolin-4-yl)aniline features:
Key structural data include:
2-(2-Phenylquinazolin-4-yl)aniline can participate in various chemical reactions, including:
Reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions. Characterization post-reaction often involves TLC (Thin Layer Chromatography) and spectroscopic methods to confirm product formation .
The mechanism of action for compounds like 2-(2-Phenylquinazolin-4-yl)aniline often involves interaction with specific biological targets:
Studies have shown that derivatives exhibit significant activity against COX enzymes (cyclooxygenases), indicating potential anti-inflammatory properties .
Characterization techniques confirm the presence of functional groups such as N-H bonds (indicated by FTIR peaks around 3300 cm) and aromatic C-H stretching .
2-(2-Phenylquinazolin-4-yl)aniline has several potential applications in scientific research:
Research continues into optimizing its synthesis and enhancing its bioactivity for therapeutic applications .
2-(2-Phenylquinazolin-4-yl)aniline (PubChem CID: 790867) is a nitrogen-containing heterocyclic compound with the systematic name 2-(2-Phenylquinazolin-4-yl)aniline and molecular formula C₂₀H₁₅N₃ [1]. Its structure consists of a quinazoline core—a fused bicyclic system with a benzene ring attached to a pyrimidine ring—substituted at position 2 with a phenyl group and at position 4 with a 2-aminophenyl group [5]. The aniline moiety (-NH₂) at C4 enhances electron-donating capacity, influencing the compound’s reactivity and intermolecular interactions. Key spectral identifiers include:
Table 1: Molecular Descriptors of 2-(2-Phenylquinazolin-4-yl)aniline
Property | Value/Description |
---|---|
IUPAC Name | 2-(2-Phenylquinazolin-4-yl)aniline |
Molecular Formula | C₂₀H₁₅N₃ |
PubChem CID | 790867 |
Core Structure | Quinazoline |
Key Substituents | Phenyl (C2), 2-Aminophenyl (C4) |
Characteristic IR (N-H) | 3480–3500 cm⁻¹ |
Characteristic NMR (Ar-H) | δ 6.3–8.3 ppm |
Quinazoline chemistry originated in 1869 with Griess’s synthesis from anthranilic acid and cyanogen [7]. The specific derivative 2-(2-phenylquinazolin-4-yl)aniline emerged from advancements in quinazoline functionalization during the late 20th century, particularly through transition-metal-catalyzed C–H activation and aza-reactions [2] [8]. Early routes relied on condensation of 2-aminobenzophenones with amines, but modern methods leverage versatile strategies:
Table 2: Historical Evolution of Key Synthetic Methods for Quinazoline Derivatives
Period | Synthetic Method | Advantages/Limitations |
---|---|---|
1869 | Griess Condensation (anthranilic acid) | First quinazoline synthesis; low yields |
1990s–2000s | 2-Aminobenzophenone/Aldehyde Condensations | Broad substrate scope; harsh conditions |
2010–Present | Pd/Ni-Catalyzed Annulation | Atom economy; functional group tolerance |
2010–Present | Microwave-Assisted Cyclization | Rapid (≤30 min); high yields (up to 89%) |
This scaffold bridges therapeutic innovation and synthetic methodology development:
Medicinal Chemistry Significance
Table 3: Biological Targets of Quinazoline Derivatives
Biological Target | Therapeutic Area | Role of Quinazoline Scaffold |
---|---|---|
PARP1/BRD4 | Breast Cancer | Synthetic lethality in BRCA-wild-type cells |
EGFR/VEGFR | Oncology | ATP-competitive kinase inhibition |
COX-II | Inflammation | Selective cyclooxygenase inhibition |
Microbial Enzymes | Infectious Diseases | Disruption of cell wall/DNA synthesis |
Organic Synthesis Significance
Table 4: Modern Synthetic Approaches to Quinazoline Derivatives
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
ZnCl₂-SiO₂ Catalysis | Solvent-free, 80°C, 6h | 89 | Recyclable catalyst; no solvent |
Pd-Catalyzed Three-Component | Pd(OAc)₂, Cs₂CO₃, toluene, 100°C | 75–85 | Gram-scale applicability |
Microwave-Assisted Cyclization | Glycol, 120°C, MW, 20 min | 70–94 | Ultrafast; high purity |
Ir-Catalyzed Dehydrogenation | [Ir], acceptorless, 110°C | 90 | H₂ as sole byproduct |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9